![molecular formula C8H8BrNO3 B163601 (R)-1-(4-Nitrophenyl)-2-bromoethanol CAS No. 125653-67-0](/img/structure/B163601.png)
(R)-1-(4-Nitrophenyl)-2-bromoethanol
Overview
Description
Scientific Research Applications
Synthesis of β-Adrenergic Blockers : This compound serves as a precursor for important β-adrenergic receptor blocking drugs, such as (R)-nifenalol and (S)-sotalol. These drugs are obtained in pure forms via enzymatic transesterification reactions of (±)-2-bromo-1-(4-nitrophenyl)ethanol, demonstrating its significance in pharmaceutical synthesis (Kapoor et al., 2005).
Asymmetric Nitroaldol Reaction : This compound is involved in the asymmetric nitroaldol (Henry) reaction with aromatic aldehydes in water. It has been used to study the reaction of 4-nitrobenzaldehyde, which afforded the corresponding (R)-2-nitro-1-(4-nitrophenyl)ethanol with varying levels of enantioselectivity, depending on the reaction conditions (Matsumoto & Asakura, 2014).
Chemical Synthesis and Characterization : The compound is a key intermediate in various chemical syntheses, such as the preparation of (R,R)-formoterol. It has been prepared from different precursors using various catalytic and reductive methods, demonstrating its adaptability in synthetic chemistry (Zhang & Baohua, 2013).
Study of Metabolic Processes : It has been used in studies investigating drug metabolism. For instance, 4-nitrophenol, a related compound, is utilized as a model substrate to investigate the influence of various physiological conditions on conjugative drug metabolism (Almási, Fischer & Perjési, 2006).
Catalysis and Chemical Reactions : The compound has been used in studies related to catalysis and chemical reaction mechanisms. For instance, it played a role in the development of a highly chemoselective reduction process, important in the synthesis of specific pharmaceutical compounds (Wilkinson et al., 2000).
properties
IUPAC Name |
(1R)-2-bromo-1-(4-nitrophenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c9-5-8(11)6-1-3-7(4-2-6)10(12)13/h1-4,8,11H,5H2/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCQQYQFJPLEBE-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CBr)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CBr)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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